molecular formula C18H28N2O3 B4085770 2-(cyclohexylmethyl)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine

2-(cyclohexylmethyl)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine

Cat. No. B4085770
M. Wt: 320.4 g/mol
InChI Key: QIQPDYWPLKADQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclohexylmethyl)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CXM and is synthesized through a complex chemical reaction.

Scientific Research Applications

CXM has shown potential applications in various fields of scientific research. One of the most significant applications of CXM is in the development of new drugs. CXM has been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. This makes it a promising candidate for the development of new antibiotics and antifungal drugs. CXM has also been studied for its potential use in the treatment of cancer. Studies have shown that CXM can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of CXM is not fully understood, but studies have shown that it works by inhibiting the synthesis of bacterial and fungal cell walls. CXM binds to enzymes involved in the synthesis of cell walls, preventing the formation of new cell walls and leading to the death of the microorganism. In cancer cells, CXM has been found to induce apoptosis by activating caspase-3, a key enzyme involved in programmed cell death.
Biochemical and Physiological Effects
CXM has been found to have several biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, CXM has been shown to exhibit anti-inflammatory activity. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. CXM has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

CXM has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. CXM is also soluble in a wide range of solvents, making it easy to work with in the lab. However, there are also some limitations to using CXM in lab experiments. Its complex synthesis method requires specialized equipment and expertise, which may make it difficult for some researchers to work with. Additionally, CXM is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on CXM. One potential direction is the development of new drugs based on CXM. CXM has shown promise as an antimicrobial and anticancer agent, and further research could lead to the development of new drugs that are more effective and have fewer side effects than current treatments. Another potential direction is the study of CXM's mechanism of action. More research is needed to fully understand how CXM works and how it can be optimized for different applications. Finally, research on CXM's potential use in the treatment of inflammatory and neurodegenerative diseases could lead to the development of new therapies for these conditions.
Conclusion
In conclusion, CXM is a chemical compound that has shown significant promise in various fields of scientific research. Its potential applications in the development of new drugs, as well as its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, make it a promising candidate for further study. While there are some limitations to using CXM in lab experiments, its stable nature and solubility make it a valuable tool for researchers. Future research on CXM could lead to the development of new drugs and therapies for a wide range of diseases and conditions.

properties

IUPAC Name

[2-(cyclohexylmethyl)morpholin-4-yl]-(2-ethyl-4-methyl-1,3-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-3-16-19-13(2)17(23-16)18(21)20-9-10-22-15(12-20)11-14-7-5-4-6-8-14/h14-15H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQPDYWPLKADQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)C(=O)N2CCOC(C2)CC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexylmethyl)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(cyclohexylmethyl)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine
Reactant of Route 2
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2-(cyclohexylmethyl)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine
Reactant of Route 3
2-(cyclohexylmethyl)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine
Reactant of Route 4
2-(cyclohexylmethyl)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine
Reactant of Route 5
Reactant of Route 5
2-(cyclohexylmethyl)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine
Reactant of Route 6
2-(cyclohexylmethyl)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine

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